

# Phase I Clinical Trial of Aurothiomalate in Advanced Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | PKC-iota inhibitor 1 |           |
| Cat. No.:            | B2528650             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the Phase I clinical trial results for aurothiomalate in patients with advanced solid tumors. The information is intended to support researchers, scientists, and drug development professionals in understanding the safety, tolerability, and pharmacokinetic profile of this agent. While a direct head-to-head Phase I trial with a comparable agent in the same cancer types is not available in published literature, this guide will draw comparisons with Auranofin, another gold-containing compound that has been investigated in oncology, to provide a broader context.

### **Executive Summary**

Aurothiomalate (ATM), a gold-containing compound, has been evaluated in a Phase I clinical trial for advanced non-small-cell lung cancer (NSCLC), ovarian cancer, and pancreatic cancer based on its preclinical activity as a potent inhibitor of Protein Kinase C iota (PKCI) signaling.[1] [2] The primary objective of the trial was to determine the maximum tolerated dose (MTD) and to characterize the safety profile and pharmacokinetics of intramuscularly administered aurothiomalate. The study established an MTD and demonstrated a dose-related accumulation of gold in plasma.[1][2] No objective responses were observed, with stable disease being the best response in a small number of patients.[2] As a comparator, Auranofin, an oral gold-containing compound and an inhibitor of thioredoxin reductase, has also been explored in clinical trials for various cancers, including lung and ovarian cancer.[3]



### **Aurothiomalate: Phase I Trial Data**

The pivotal Phase I study of aurothiomalate was a dose-escalation trial in patients with advanced, pretreated NSCLC, ovarian, or pancreatic cancer.[1][2]

**Table 1: Aurothiomalate Phase I Trial Design and Patient** 

**Demographics** 

| Parameter            | Details                                                                                     |
|----------------------|---------------------------------------------------------------------------------------------|
| Trial Design         | 3+3 Dose Escalation[1][2]                                                                   |
| Patient Population   | Advanced, pretreated Non-Small-Cell Lung Cancer, Ovarian Cancer, or Pancreatic Cancer[1][2] |
| Number of Patients   | 15[1][2]                                                                                    |
| Administration Route | Intramuscular (IM)[1][2]                                                                    |
| Dosing Schedule      | Weekly for three 4-week cycles[1][2]                                                        |
| Dose Cohorts         | 25 mg, 50 mg, 75 mg[1][2]                                                                   |

### **Table 2: Pharmacokinetics and Safety of Aurothiomalate**

| Parameter                       | Results                                                                                                                                                             |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)    | 50 mg IM weekly[1][2]                                                                                                                                               |
| Dose-Limiting Toxicities (DLTs) | - 25 mg cohort: Hypokalemia (1 patient)[1][2]-<br>50 mg cohort: Urinary Tract Infection (1 patient)<br>[1][2]- 75 mg cohort: None observed (in 2<br>patients)[1][2] |
| Pharmacokinetics                | Dose-related accumulation of steady-state plasma concentrations of gold, consistent with linear pharmacokinetics.[1][2]                                             |
| Most Common Adverse Events      | Not explicitly detailed in the primary abstract, but included grade 3 hematologic toxicities.[1][2]                                                                 |



**Table 3: Anti-Tumor Activity of Aurothiomalate** 

| Parameter                 | Results                        |
|---------------------------|--------------------------------|
| Objective Response Rate   | 0%[2]                          |
| Best Response             | Stable Disease (2 patients)[2] |
| Median Treatment Duration | 2 cycles (range 1-3)[1][2]     |

### **Comparison with Auranofin**

Auranofin is another gold-containing compound that has been repurposed for cancer therapy. Unlike aurothiomalate, auranofin is orally administered and its primary mechanism of action is the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[3] Auranofin has been investigated in Phase I/II clinical trials for several cancers, including chronic lymphocytic leukemia, lung cancer, and ovarian cancer.[3]

A direct comparison of Phase I data is challenging due to the lack of a published, detailed Phase I dose-escalation study of auranofin in the same specific advanced cancers as the aurothiomalate trial. However, a pilot clinical trial of auranofin in recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer has been conducted to assess feasibility.[4]

Table 4: Aurothiomalate vs. Auranofin - A High-Level

**Comparison** 

| Feature                    | Aurothiomalate                                                      | Auranofin                                                  |
|----------------------------|---------------------------------------------------------------------|------------------------------------------------------------|
| Mechanism of Action        | PKCı inhibitor[1][2]                                                | Thioredoxin Reductase (TrxR) inhibitor[3]                  |
| Administration Route       | Intramuscular[1][2]                                                 | Oral[3]                                                    |
| Status in Advanced Cancers | Phase I completed[1][2]                                             | Investigated in Phase I/II trials for various cancers[3]   |
| Reported MTD               | 50 mg IM weekly (in NSCLC,<br>Ovarian, Pancreatic Cancer)[1]<br>[2] | MTD varies depending on the trial and combination therapy. |



# Experimental Protocols Aurothiomalate Phase I Trial Protocol

The study employed a standard 3+3 dose-escalation design.[1][2] Patients with advanced, pretreated NSCLC, ovarian, or pancreatic cancer were enrolled into cohorts of 3-6 patients.[1] [2] Each cohort was treated with a specific dose of aurothiomalate (25 mg, 50 mg, or 75 mg) administered as a weekly intramuscular injection for three 4-week cycles.[1][2] The dose was not escalated for individual patients.[1][2] Dose-limiting toxicities were assessed during the first cycle. If no DLTs were observed in the initial 3 patients of a cohort, the dose was escalated for the next cohort. If one DLT was observed, 3 more patients were enrolled at the same dose level. The MTD was defined as the highest dose level at which no more than one of six patients experienced a DLT.[1][2] Blood samples were collected to analyze elemental gold levels.[1][2] Tumor response was evaluated every 8 weeks using imaging.[2]

# Visualizations Signaling Pathway of Aurothiomalate



Click to download full resolution via product page

Caption: Aurothiomalate inhibits PKCı signaling.

### **Experimental Workflow: 3+3 Dose Escalation**





Click to download full resolution via product page

Caption: 3+3 dose-escalation trial design workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. The gold complex auranofin: new perspectives for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Phase I Clinical Trial of Aurothiomalate in Advanced Cancers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2528650#phase-i-clinical-trial-results-for-aurothiomalate-in-advanced-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com